molecular formula C18H13Cl2N5O3 B10905956 N-(3,4-dichlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

N-(3,4-dichlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No.: B10905956
M. Wt: 418.2 g/mol
InChI Key: WWZMVQTZPIBEDI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a tetrahydropyrrolo[3,4-d][1,2,3]triazole ring, and an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide involves multiple steps, typically starting with the preparation of the key intermediates. The synthetic route may include the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the dichloro substituents.

    Construction of the tetrahydropyrrolo[3,4-d][1,2,3]triazole ring: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Coupling of the intermediates: The final step involves the coupling of the dichlorophenyl intermediate with the tetrahydropyrrolo[3,4-d][1,2,3]triazole intermediate under suitable reaction conditions to form the target compound.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl groups to hydroxyl groups.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may exhibit biological activity, making it a potential candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substituents on the phenyl or triazole rings.

    Other triazole derivatives: Compounds with different substituents on the triazole ring may exhibit different chemical reactivity and biological activity.

    Other acetamide derivatives: Compounds with different substituents on the acetamide moiety may have different properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.

Properties

Molecular Formula

C18H13Cl2N5O3

Molecular Weight

418.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4,6-dioxo-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl)acetamide

InChI

InChI=1S/C18H13Cl2N5O3/c19-12-7-6-10(8-13(12)20)21-14(26)9-24-16-15(22-23-24)17(27)25(18(16)28)11-4-2-1-3-5-11/h1-8,15-16H,9H2,(H,21,26)

InChI Key

WWZMVQTZPIBEDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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